4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran
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Overview
Description
Preparation Methods
The synthesis of 4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4,6-Dimethyl-3-phenyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis, while angelicin has shown potential as an anticancer agent . The unique structural features and diverse biological activities of this compound make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,6-dimethyl-3-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)16-14(10-17-15(16)9-11)13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3 |
InChI Key |
HIRHUDQWJXHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(COC2=C1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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